molecular formula C23H17N3O3S B2872077 5-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide CAS No. 1207004-80-5

5-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2872077
CAS No.: 1207004-80-5
M. Wt: 415.47
InChI Key: ATJQUAXYYSTQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide (CAS 1207004-80-5) is a synthetic small molecule with a molecular formula of C23H17N3O3S and a molecular weight of 415.46 g/mol . This reagent is a structurally complex compound designed for research applications, incorporating multiple pharmacologically active heterocyclic scaffolds into a single entity: an isoxazole carboxamide core, a substituted indoline, and a thiophene carbonyl group . The strategic fusion of these moieties is of significant interest in medicinal chemistry. The isoxazole-thiophene core is a recognized pharmacophore in anticancer agent discovery. Recent studies on analogous 5-(thiophen-2-yl)isoxazole compounds have demonstrated potent and selective cytotoxicity against breast cancer cell lines, such as MCF-7, by potentially inhibiting the Estrogen Receptor alpha (ERα) and inducing apoptotic cell death . Indole derivatives are another extensively researched scaffold, noted for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties . The presence of the indoline ring in this molecule suggests potential for diverse bioactivity and makes it a valuable compound for investigating structure-activity relationships (SAR). Researchers can utilize this high-purity chemical as a key intermediate in synthetic chemistry, a building block for constructing more complex molecular libraries, or a reference standard in bio-screening assays for oncology and other disease research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-22(18-14-20(29-25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)21-7-4-12-30-21/h1-9,12-14H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJQUAXYYSTQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide, a compound with the CAS number 1207004-80-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H17N3O3S, with a molecular weight of 415.5 g/mol. The compound features a complex structure that incorporates an isoxazole ring, an indole moiety, and a thiophene carbonyl group.

Structural Formula

PropertyValue
Molecular Formula C23H17N3O3S
Molecular Weight 415.5 g/mol
CAS Number 1207004-80-5
Density N/A
Boiling Point N/A
Melting Point N/A

Antitumor Activity

Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antitumor effects. For instance, derivatives of thiophene and indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study exploring the utility of thiophene derivatives, compounds were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar isoxazole derivatives have demonstrated efficacy against various bacterial strains and fungi. For example, studies have reported that compounds containing isoxazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that compounds with this scaffold may act by inhibiting key enzymes involved in cellular processes or by modulating signaling pathways associated with cell survival and proliferation.

Study on Antitumor Activity

In a notable study published in 2024, researchers synthesized various thiophene-containing compounds and assessed their antitumor properties using in vitro assays. Among the tested compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, showcasing its potential as a lead compound for further development .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isoxazole derivatives reported that one compound showed significant inhibition against Gram-positive bacteria with an MIC value of 16 µg/mL. This highlights the potential application of similar structures in developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target’s isoxazole core differs from the pyrazolone scaffolds of Compounds 3 and 3. Isoxazoles are associated with metabolic stability and kinase inhibition, whereas pyrazolones often exhibit cyclooxygenase (COX) or monoamine oxidase (MAO) modulation .

Thiophene-2-carbonyl Group: Both the target and Compound 4 incorporate this moiety, which is linked to improved CNS penetration and serotonin/norepinephrine reuptake inhibition in pyrazolone derivatives .

Anti-inflammatory vs. CNS Activity :

  • Compound 3’s fluorinated substituents correlate with anti-inflammatory efficacy, while the target’s indoline and phenyl groups suggest divergent target engagement (e.g., dopamine or sigma receptors).

Pharmacokinetic and Binding Comparisons

  • Receptor Affinity : Pyrazolone derivatives like Compound 4 show affinity for MAO-A/B, while the target’s isoxazole-indoline architecture may align with tropomyosin receptor kinase (Trk) or sigma-1 receptor binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.